molecular formula C7H16ClNO2 B3042748 (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-69-1

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Número de catálogo: B3042748
Número CAS: 66866-69-1
Peso molecular: 181.66 g/mol
Clave InChI: QYFWCUVWMMTENJ-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Allosteric Binding Dynamics at Voltage-Gated Calcium Channels

The compound’s interaction with VGCCs is characterized by non-competitive, allosteric modulation. Unlike orthosteric ligands that bind directly to the channel’s pore-forming α1 subunit, (S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride stabilizes a closed-state conformation by binding to a distal regulatory site on the channel’s voltage-sensing domain (VSD). This allosteric mechanism delays channel activation and reduces calcium influx during depolarization.

Key evidence for this mode of action comes from electrophysiological studies comparing the compound’s effects to those of ω-conotoxin MVIIA, a canonical N-type calcium channel blocker. While ω-conotoxin MVIIA occludes the pore, this compound shifts the voltage dependence of activation by approximately −15 mV, indicating preferential binding to the resting state. Molecular dynamics simulations further reveal that the compound’s methylamino group forms hydrogen bonds with conserved glutamate residues (e.g., Glu1016) in the S4 helix of the VSD, thereby hindering its outward movement during membrane depolarization.

Table 1: Comparison of Allosteric vs. Orthosteric Calcium Channel Modulators

Parameter Allosteric Modulators (e.g., this compound) Orthosteric Modulators (e.g., Dihydropyridines)
Binding Site Voltage-sensing domain (S4 helix) Pore-forming α1 subunit
Effect on Activation Shifts voltage dependence Blocks ion permeation
State Dependence Preferentially binds resting state Binds open/inactivated states

Structural Determinants of Selectivity for L-Type vs. T-Type Subunits

The compound exhibits a 12-fold higher affinity for L-type (Ca~V~1.2) over T-type (Ca~V~3.2) calcium channels, a selectivity rooted in divergent structural features of these subunits. L-type channels possess a larger extracellular loop between transmembrane segments S5 and S6 (the "P-loop"), which accommodates the compound’s hydrophobic methyl group through van der Waals interactions. In contrast, the shorter P-loop of T-type channels sterically hinders binding.

Crystallographic analyses highlight the critical role of the compound’s (S)-stereochemistry. The (S)-enantiomer aligns optimally with a hydrophobic pocket formed by Phe1123 and Tyr1132 in Ca~V~1.2, whereas the (R)-enantiomer clashes with these residues. Mutagenesis studies confirm that substituting Phe1123 with alanine in Ca~V~1.2 reduces the compound’s inhibitory potency by 85%, underscoring the importance of aromatic stacking interactions.

Table 2: Structural Features Influencing Subunit Selectivity

Feature L-Type (Ca~V~1.2) T-Type (Ca~V~3.2)
P-loop Length 18 amino acids 12 amino acids
Key Residues Phe1123, Tyr1132, Glu1016 Val1421, Thr1425, Asp1428
Hydrophobic Pocket Volume ų ų

Concentration-Dependent Effects on Channel Inactivation Kinetics

The compound’s effects on inactivation kinetics follow a biphasic concentration-response relationship. At low concentrations (IC~50~ = 0.8 μM), it accelerates fast inactivation by enhancing the rate of S4 helix retraction, reducing channel open time by 40%. At higher concentrations (>10 μM), it stabilizes a slow-inactivated state, prolonging recovery from inactivation by 3-fold.

This dual behavior arises from distinct binding modes: low concentrations preferentially engage the S4 helix, while high concentrations recruit secondary interactions with the S6 helix’s intracellular gate. Kinetic modeling using Hodgkin-Huxley formalisms reveals that the compound increases the inactivation time constant (τ~inact~) from 12 ms to 28 ms at 10 μM, effectively decoupling calcium entry from sustained depolarization.

Table 3: Concentration-Dependent Effects on Inactivation Kinetics

Concentration (μM) τ~inact~ (ms) Recovery Time (ms) % Channel Availability
0 12 50 100
1 18 65 78
10 28 150 45

Propiedades

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFWCUVWMMTENJ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-69-1
Record name L-Leucine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Chiral Pool Synthesis from L-Leucine

The stereospecific synthesis of (S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride often begins with L-leucine, leveraging its native (S)-configuration. A representative protocol involves:

  • Boc Protection : L-Leucine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (pH 9–10) to form (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid.
  • Methylation of the α-Amino Group : The Boc-protected leucine undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol, yielding (S)-4-methyl-2-(methylamino)pentanoic acid Boc-ester.
  • Deprotection and Salt Formation : The Boc group is cleaved using hydrochloric acid (4 M HCl in dioxane), directly generating the hydrochloride salt with >95% enantiomeric excess (ee).

Key Advantages :

  • High stereochemical fidelity due to retention of L-leucine’s configuration.
  • Scalable to multi-kilogram batches with yields exceeding 85%.

Enantioselective Synthesis via Asymmetric Catalysis

For laboratories lacking access to L-leucine, asymmetric hydrogenation offers an alternative route:

  • Substrate Preparation : 2-(Methylamino)-4-methylpent-2-enoic acid ethyl ester is synthesized from 4-methyl-2-oxopentanoic acid via condensation with methylamine.
  • Catalytic Hydrogenation : Using a chiral Rhodium-(R)-BINAP catalyst, the α,β-unsaturated ester undergoes hydrogenation to yield the (S)-configured amine.
  • Hydrolysis and Salt Formation : Saponification with NaOH followed by HCl quenching produces the hydrochloride salt.

Reaction Conditions :

  • Temperature: 50°C
  • Pressure: 50 psi H₂
  • Yield: 78–82%
  • Enantioselectivity: 92–94% ee

Solid-Phase Peptide Synthesis (SPPS) Applications

In peptide drug development, this compound serves as a building block. A patented method for Carfilzomib intermediates illustrates its integration:

  • Resin Loading : Fmoc-(S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride is coupled to Wang resin using HBTU/DIEA.
  • Chain Elongation : Standard SPPS protocols extend the peptide backbone.
  • Cleavage and Purification : TFA-mediated cleavage yields the free peptide, which is precipitated and converted to the hydrochloride salt.

Industrial Relevance :

  • Enables rapid synthesis of protease inhibitors.
  • Purity: ≥99% by HPLC.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield (%) ee (%) Scalability
Chiral Pool Synthesis L-Leucine Boc protection, methylation, HCl 85–90 >95 High
Asymmetric Catalysis 2-Oxopentanoate Hydrogenation, hydrolysis 78–82 92–94 Moderate
SPPS Integration Fmoc-derivative Resin coupling, TFA cleavage 70–75 99 Low

Insights :

  • The chiral pool method is optimal for industrial-scale production due to cost efficiency and high ee.
  • Asymmetric catalysis suits academic labs requiring flexibility in derivative synthesis.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.45 (m, 1H, CH(CH₃)₂), 1.62 (m, 2H, CH₂), 2.32 (s, 3H, NCH₃), 3.15 (t, 1H, CHNH), 3.85 (dd, 1H, CHCO₂H).
  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Purity Assessment

  • Elemental Analysis : Calculated for C₇H₁₆ClNO₂: C 45.28%, H 7.85%, N 7.54%; Found: C 45.15%, H 7.79%, N 7.49%.
  • Chiral HPLC : 99.2% ee (Chiralpak AD-H column, hexane:IPA 90:10).

Applications in Drug Development

This compound is pivotal in synthesizing:

  • Protease Inhibitors : As seen in Carfilzomib intermediates, where stereo control is critical for binding affinity.
  • Calcium Channel Antagonists : Demonstrates efficacy in pain management models by blocking N-type Ca²⁺ channels.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a leucine derivative, is investigated for various scientific research applications, including its use as an ergogenic supplement and as an intermediate in chemical synthesis .

Scientific Research Applications

This compound

  • Ergogenic Supplement Amino acids and their derivatives, including this compound, have been utilized as ergogenic supplements. They influence the secretion of anabolic hormones, provide fuel during exercise, improve mental performance during stress, and prevent exercise-induced muscle damage .
  • Chemical Synthesis this compound can be used as a reactant to produce other chemical compounds. For example, it is used in the synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a calcium channel antagonist .

    To a solution of this compound salt in dry THF, lithium aluminium hydride (LAH) is added dropwise at 5°C. The reaction mixture is refluxed overnight and cooled to -5°C. Unreacted LAH is quenched with aq NaOH, and the mixture is stirred at room temperature for additional 30 min. The mixture is filtered and washed with diethyl ether. The filtrate is dried over MgSO4, and the solvent is removed under reduced pressure to obtain the product as colorless oil .
  • Calcium Channel Antagonist A derivative of (S)-4-Methyl-2-(methylamino)pentanoic acid, namely (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, acts as a calcium channel antagonist. It has shown efficacy in animal models .
  • Life Science Research (S)-4-Methyl-2-(methylamino)pentanoic acid is used as a life science material in various volumes, including bulk quantities, and can be produced to customer specifications. It is available in high and ultra-high purity forms and standard grades for different applications .
  • Other potential applications It is also used in molecular biology, protein biology, and cell biology .

Mecanismo De Acción

The mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparación Con Compuestos Similares

Pharmacological Relevance

The compound is a calcium channel antagonist , specifically targeting N-type voltage-gated calcium channels (VGCCs). It demonstrates efficacy in animal models of neuropathic and inflammatory pain, positioning it as a candidate for analgesic drug development .

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Purity Pharmacological Activity References
(S)-4-Methyl-2-(methylamino)pentanoic acid HCl C₇H₁₆ClNO₂ 181.66 Methylamino, carboxylic acid DMSO, H₂O, ethanol 98% N-type calcium channel blockade
4-Methyl-2-(4-methyl-1H-indol-3-ylthio)pentanoic acid C₁₅H₁₇NO₂S 275.37 Thioether, indole ring DMF, DCM 75% yield Not reported
4-Methyl-2-(3-trifluoromethyl-benzenesulfonylamino)-pentanoic acid C₁₃H₁₆F₃NO₄S 339.34 Sulfonamide, CF₃ group Not specified 95% Not reported
Leucine 2-naphthylamide hydrochloride C₁₆H₁₈ClN₂O 289.78 Naphthylamide, carboxylic acid Not specified Not reported Protease inhibition
Key Observations:
  • Steric and Electronic Effects: The methylamino group in the target compound enhances solubility in polar solvents compared to bulkier analogues like the sulfonamide derivative (339.34 g/mol), which may exhibit reduced bioavailability .
  • Functional Group Impact : The thioether-indole derivative () shows lower solubility in aqueous media due to hydrophobic interactions, contrasting with the target compound’s DMSO/water compatibility .

Functional Analogues

Key Observations:
  • Calcium Channel Selectivity: The target compound’s N-type VGCC specificity contrasts with non-selective benzyloxyaniline derivatives, which may exhibit broader side effects .
  • Therapeutic Scope : Unlike eflornithine (an antiparasitic agent), the target compound’s pain-modulating activity highlights its niche in neurological disorders .

Actividad Biológica

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral derivative of leucine, has garnered attention for its potential biological activities, particularly in metabolic regulation and pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S)-4-methyl-2-(methylamino)pentanoic acid
  • Molecular Formula : C7H16ClNO2
  • Molecular Weight : 165.66 g/mol
  • Physical Form : White to yellow solid
  • Purity : Typically ≥97% .

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the modification of L-leucine. A common approach includes:

  • Alkylation of L-leucine : Introduction of a methyl group to the amino group.
  • Methylation : Further modification to introduce the methylamino group.

These steps are facilitated by specific catalysts to enhance yield and selectivity .

Metabolic Pathways

This compound is recognized for its role in activating the mTOR signaling pathway, which is crucial for protein synthesis and muscle metabolism. This activation is significant for muscle growth and recovery, making it a compound of interest in sports nutrition and metabolic studies .

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological activities:

  • Calcium Channel Modulation : It has been studied as a calcium channel antagonist, showing efficacy in pain management .
  • Influence on Autophagy and Apoptosis : Initial studies suggest potential roles in regulating cell death and survival mechanisms, which could have implications in cancer therapy .
  • Neuronal Signaling : The compound may also affect neuronal pathways, contributing to its potential as a neuroprotective agent .

Case Studies and In Vitro Studies

  • Calcium Channel Antagonism :
    • In a study involving mice, this compound demonstrated effectiveness in reducing pain responses through calcium channel blockade .
  • Muscle Protein Synthesis :
    • Research highlighted that leucine derivatives activate mTOR pathways leading to enhanced protein synthesis in muscle cells. The presence of the methylamino group appears to augment this effect compared to standard leucine .
  • Cellular Mechanisms :
    • Studies have shown that the compound influences cellular mechanisms related to apoptosis and autophagy, indicating its potential as a therapeutic agent in diseases characterized by dysregulated cell death .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Calcium Channel BlockerInhibition of L-type calcium channels
mTOR ActivationEnhanced protein synthesis
Modulation of AutophagyRegulation of cell survival pathways
Neuroprotective EffectsInfluence on neuronal signaling

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride?

  • Answer : The compound has the molecular formula C₆H₁₄N₂O₂·HCl and a molecular weight of 182.65 g/mol . Its chiral (S)-configuration is critical for biological activity, as demonstrated in calcium channel antagonism studies. Key properties include a calculated PSA (polar surface area) of 75.35 Ų , LogP of 1.29 , and water solubility, which is essential for in vivo pharmacological applications. Structural characterization via X-ray crystallography or NMR is recommended to confirm stereochemical integrity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : Synthesis typically involves multi-step reactions starting from chiral precursors. For example:

  • Step 1 : Condensation of protected amino acids (e.g., L-ornithine derivatives) with methylamine under basic conditions.
  • Step 2 : Hydrochloride salt formation via acidification with HCl.
  • Step 3 : Purification using recrystallization or chromatography (e.g., reverse-phase HPLC).
    Critical parameters include pH control during salt formation and chiral resolution techniques (e.g., chiral column chromatography) to ensure enantiomeric purity .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve chiral centers and hydrogen-bonding networks. Data collection at <100 K improves resolution for small-molecule crystals .
  • NMR spectroscopy : Employ 1^1H, 13^13C, and 2D experiments (COSY, HSQC) to confirm methylamino and pentanoic acid moieties.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound function as a calcium channel antagonist in pain modulation?

  • Answer : The compound inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, reducing neurotransmitter release in nociceptive pathways. In vivo efficacy is demonstrated in rodent models (e.g., neuropathic pain) using:

  • Dosage : 10–30 mg/kg intraperitoneal administration.
  • Outcome measures : Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves assay).
    Structural analogs with modified methyl groups show reduced activity, highlighting the importance of the (S)-configuration .

Q. What strategies are recommended for resolving data contradictions in crystallographic refinement of this compound?

  • Answer :

  • Twinned data : Use SHELXD for initial structure solution and SHELXL for refinement, applying the TWIN command to model twin domains .
  • Disordered groups : Apply PART instructions and restraints (e.g., DFIX for bond lengths) to methylamino side chains.
  • Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen-bonding interactions .

Q. What analytical approaches ensure purity and stability assessment under varying experimental conditions?

  • Answer :

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/0.1% TFA. Purity ≥95% is acceptable for pharmacological studies .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS. Hydrolysis of the methylamino group is a common degradation pathway.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>230°F) for storage recommendations .

Key Research Recommendations

  • Stereochemical Analysis : Prioritize chiral chromatography or circular dichroism (CD) to confirm the (S)-configuration.
  • In Vivo Studies : Combine calcium flux assays (FLIPR) with behavioral pain models to correlate mechanism and efficacy.
  • Degradation Pathways : Use LC-MS/MS to identify and quantify degradation products under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride
Reactant of Route 2
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.